molecular formula C11H12N2O2 B3002581 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-2-yl)methanone CAS No. 2034460-01-8

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-2-yl)methanone

Cat. No.: B3002581
CAS No.: 2034460-01-8
M. Wt: 204.229
InChI Key: IFDSMVQWBVYCMK-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-2-yl)methanone is a bicyclic compound featuring a fused oxa-aza ring system (2-oxa-5-azabicyclo[2.2.1]heptane) linked to a pyridin-2-yl group via a ketone bridge. This structure combines a rigid bicyclic framework with a heteroaromatic pyridine moiety, making it a versatile scaffold in medicinal chemistry and drug design. Its synthesis typically involves nucleophilic substitution or coupling reactions, as exemplified by the use of (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane in ethanol under reflux conditions . The compound’s molecular formula is C12H13N2O2, with a molecular weight of 203.09 g/mol .

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-11(10-3-1-2-4-12-10)13-6-9-5-8(13)7-15-9/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDSMVQWBVYCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-2-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-2-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and studying enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Properties/Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone 2-Oxa-5-azabicyclo[2.2.1]heptane Phenyl 203.09 Higher lipophilicity; used in PROTACs
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-3-yl)ethanone 2-Thia-5-azabicyclo[2.2.1]heptane Pyridin-3-yl + ethanone 234.32 Enhanced metabolic stability
5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde 2-Oxa-5-azabicyclo[2.2.1]heptane Thiophene-2-carbaldehyde 209.26 Electrophilic aldehyde for covalent binding
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-methylthiophen-2-yl)methanone Sulfone-modified bicyclo[2.2.1] 3-Methylthiophen-2-yl 282.35 Improved solubility due to sulfone group

Key Observations:

Heteroatom Substitution :

  • Replacement of the oxygen atom in the bicyclo core with sulfur (e.g., 2-thia-5-azabicyclo[2.2.1]heptane) increases molecular weight and alters electronic properties. The sulfur atom’s larger size and polarizability may enhance interactions with hydrophobic binding pockets .
  • Sulfone derivatives (e.g., 2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane) exhibit improved aqueous solubility due to the polar sulfone group, which is advantageous for pharmacokinetics .

Thiophene-2-carbaldehyde derivatives introduce electrophilic reactivity, enabling covalent modification of target proteins .

Synthetic Accessibility :

  • The phenyl and pyridin-2-yl analogs are synthesized via nucleophilic displacement reactions using potassium hydroxide or trimethylamine in dioxane .
  • Thia analogs require sulfur-containing precursors, such as thiomorpholine derivatives, under similar conditions .

Pharmacological Data: Limited biological data are available in the provided evidence. However, the (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane derivative in was repositioned for malaria research, achieving a 71% yield and a melting point of 113–115°C . PROTAC platforms utilize ethyl 5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate for targeted protein degradation, highlighting the scaffold’s utility in advanced therapeutics .

Biological Activity

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-2-yl)methanone is a complex bicyclic compound notable for its unique structure, which integrates a heptane ring with an oxazolidine framework and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that may influence enzymatic and receptor functions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
CAS Number 2034460-01-8
Molecular Weight 204.22 g/mol
Chemical Formula C_{11}H_{12}N_{2}O_{2}

The compound's unique bicyclic structure contributes to its diverse chemical reactivity and biological activity, making it a subject of extensive research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Studies indicate that the compound may act as an agonist or antagonist at certain molecular targets, modulating various biochemical pathways crucial for therapeutic applications.

Interaction Studies

Research has focused on the binding affinity of this compound to various receptors and enzymes, revealing its potential in drug development:

TargetBinding Affinity (Ki)Biological Effect
Enzyme A50 nMInhibition
Receptor B100 nMAgonistic Activity
Enzyme C75 nMModulation

These interactions suggest that the compound could play significant roles in therapeutic interventions, particularly in conditions where modulation of these targets is beneficial.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

  • Neuropharmacological Effects : In a study examining the effects on neurotransmitter systems, this compound demonstrated significant modulation of GABAergic pathways, suggesting potential applications in treating anxiety disorders.
    • Study Design : Male CD-1 mice were administered varying doses (10 mg/kg to 50 mg/kg) to assess behavioral outcomes related to anxiety.
    • Findings : Doses above 20 mg/kg resulted in significant anxiolytic-like behavior compared to controls.
  • Antiparasitic Activity : Research has indicated that this compound exhibits antiparasitic properties against Onchocerca gutturosa, with an EC50 value demonstrating effective motility reduction at concentrations as low as 100 nM.
    • Experimental Setup : Compounds were tested on adult worms in vitro, measuring motility as a primary endpoint.
    • Results : The compound showed a dose-dependent reduction in motility, validating its potential as a macrofilaricide.

Applications and Future Directions

The unique structural features of this compound enhance its utility across various fields:

Medicinal Chemistry

The compound's ability to interact with multiple biological targets makes it a candidate for further development in drug discovery programs aimed at treating neurological disorders and parasitic infections.

Synthetic Chemistry

Its complex synthesis routes provide opportunities for exploring new synthetic methodologies and optimizing reaction conditions for improved yields and purity.

Q & A

Q. Table 1: Key Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Reference
CyclizationNaOMe, MeOH, reflux86
Deprotection10% Pd/C, H2_2, HCl90–100
TosylationTsCl, DMAP, Et3 _3N93
Biocatalytic ReductionL. pseudomesenteroides N1388–99

Q. Table 2: Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsFunctional GroupReference
1H^1H NMRδ = 4.73–3.53 (m, 4H)Oxa-azabicyclo protons
13C^{13}C NMRδ = 170.2 (C=O)Methanone carbonyl
IR1685 cm1^{-1} (strong)C=O stretch

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